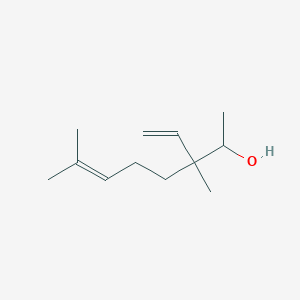

3-Ethenyl-3,7-dimethyloct-6-en-2-ol

CAS No.: 57813-24-8

Cat. No.: VC19566508

Molecular Formula: C12H22O

Molecular Weight: 182.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57813-24-8 |

|---|---|

| Molecular Formula | C12H22O |

| Molecular Weight | 182.30 g/mol |

| IUPAC Name | 3-ethenyl-3,7-dimethyloct-6-en-2-ol |

| Standard InChI | InChI=1S/C12H22O/c1-6-12(5,11(4)13)9-7-8-10(2)3/h6,8,11,13H,1,7,9H2,2-5H3 |

| Standard InChI Key | OBYJLRTUJBXVCV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C)(CCC=C(C)C)C=C)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 3-ethenyl-3,7-dimethyloct-6-en-2-ol, delineates its structure:

-

A hydroxyl (-OH) group at position 2.

-

A terminal ethenyl (-CH=CH₂) group at position 3.

-

Methyl (-CH₃) groups at positions 3 and 7.

-

A double bond between carbons 6 and 7.

This configuration creates a stereochemically complex molecule with potential for both cis and trans isomerism at the ethenyl and enol sites. The molecular formula, C₁₂H₂₂O, corresponds to a molecular weight of 182.30 g/mol, calculated as:

Physicochemical Properties

While experimental data for this compound is sparse, properties can be extrapolated from analogs:

The ethenyl group enhances hydrophobicity compared to saturated analogs, reducing aqueous solubility. The hydroxyl group enables hydrogen bonding, moderating volatility relative to esters like 3,7-dimethyloct-6-en-2-yl formate .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes are theorized based on terpene alcohol synthesis:

-

Ethynylation of Methylheptenone:

Reacting methylheptenone with acetylene in the presence of KOH/NH₃ yields the tertiary alcohol via nucleophilic addition. This method mirrors the synthesis of 3,7-dimethyloct-6-en-2-ol , albeit with modified starting materials. -

Isomerization-Hydrogenation (Analogous to ):

Starting from ethyl linalool, acid-catalyzed isomerization produces ethyl geraniol/nerol intermediates, which undergo selective hydrogenation to saturate specific double bonds. For example, VO(OSiPh₃)₃ catalysts in toluene at reflux (110°C) achieve equilibrium mixtures of isomers .

Industrial Manufacturing

Continuous flow reactors optimize yield and purity by maintaining precise temperature and pressure conditions. Key parameters include:

-

Residence Time: 10–30 minutes to prevent side reactions.

-

Catalyst Loading: 0.5–2.0 mol% transition metal catalysts (e.g., Pd/C for hydrogenation).

-

Product Isolation: Distillation or wiped-film evaporation removes byproducts like unreacted acetylene or oligomers.

Chemical Reactivity and Functional Transformations

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids. For example:

This reactivity parallels that of 3,7-dimethyloct-6-en-2-ol, which oxidizes to its corresponding ketone under similar conditions .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) saturates the 6-en double bond, yielding 3-ethenyl-3,7-dimethyloctan-2-ol. The ethenyl group may remain intact unless harsh conditions (e.g., high pressure) are applied.

Substitution Reactions

The hydroxyl group can be replaced with halogens using reagents like SOCl₂ or PBr₃:

This reaction is critical for synthesizing agrochemical intermediates.

Applications in Industry and Research

Fragrance and Flavor Industry

The compound’s woody, citrus-like aroma—derived from its terpene backbone—makes it a candidate for perfumes and food flavoring. Ethyl citronellol analogs exhibit similar olfactory profiles and are used in consumer products .

Biomedical Applications

Terpene alcohols demonstrate antimicrobial and anti-inflammatory activity. While direct evidence for this compound is lacking, structural analogs inhibit Staphylococcus aureus growth (MIC ~50 µg/mL) , suggesting potential utility in topical antiseptics.

Organic Synthesis

As a chiral building block, the compound facilitates asymmetric synthesis of sesquiterpenes and diterpenes. Its ethenyl group participates in Diels-Alder reactions, enabling cycloaddition-based strategies for natural product synthesis.

Mechanistic Insights: Biological Interactions

The compound’s bioactivity likely stems from:

-

Hydrogen Bonding: The hydroxyl group interacts with enzyme active sites (e.g., cyclooxygenase-2 in inflammation pathways).

-

Hydrophobic Interactions: The branched alkyl chain integrates into lipid bilayers, disrupting microbial membranes.

-

Electrophilic Reactivity: The ethenyl group may undergo Michael addition with cellular thiols, modulating redox signaling.

Comparative Analysis with Structural Analogs

Functional Group Impact

-

3,7-Dimethyloct-6-en-2-ol : Lacks the ethenyl group, reducing steric hindrance and increasing oxidation rates.

-

Ethyl Citronellol : The ethyl chain enhances volatility, making it preferable in aerosol-based fragrances.

Reactivity Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume